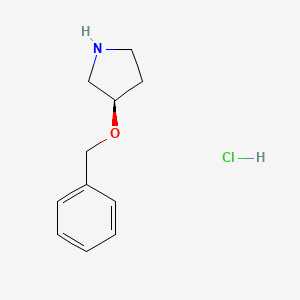

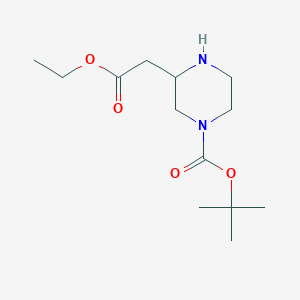

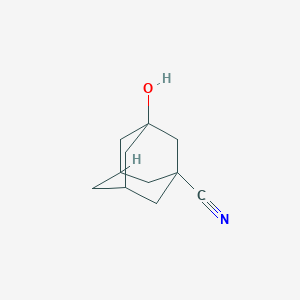

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

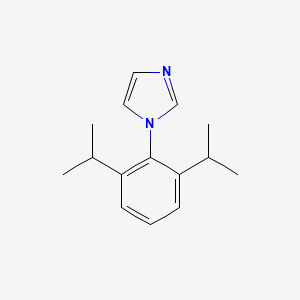

The compound tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine, which is a protected form of piperazine used in the synthesis of various pharmaceutical and biologically active compounds. The tert-butyl group serves as a protecting group for the carboxylic acid, making the molecule more stable and easier to work with in chemical reactions .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multiple steps, starting from simpler piperidine or piperazine compounds. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) is

Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : “tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the source does not provide detailed procedures or technical parameters .

- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

X-ray Diffraction Studies and Biological Evaluation

- Scientific Field : Crystallography and Microbiology

- Application Summary : This compound has been used in X-ray diffraction studies to confirm its structure. It has also been evaluated for its biological activity .

- Methods of Application : The compound was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes : The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions . The compound was found to be moderately active against several microorganisms .

Synthesis of tert-Butyl Esters

- Scientific Field : Organic Chemistry

- Application Summary : “tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” can be used in the synthesis of tert-butyl esters .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular ester being synthesized. Unfortunately, the source does not provide detailed procedures or technical parameters .

- Results or Outcomes : The reaction was rapidly achieved at room temperature using boron trifluoride·diethyl etherate in toluene solvent .

Antibacterial and Antifungal Activities

- Scientific Field : Microbiology

- Application Summary : This compound has been studied for its antibacterial and antifungal activities .

- Methods of Application : Both the compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- Results or Outcomes : The compounds were found to be moderately active against several microorganisms .

Drug Discovery

- Scientific Field : Pharmacology

- Application Summary : Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

- Methods of Application : The specific methods of application would depend on the particular drug being synthesized. Unfortunately, the source does not provide detailed procedures or technical parameters .

- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQBZJHXQZMMGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583022 |

Source

|

| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

CAS RN |

849547-86-0 |

Source

|

| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)